molecular formula C7H10N4 B062693 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile CAS No. 168260-22-8

2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile

Cat. No.: B062693
CAS No.: 168260-22-8
M. Wt: 150.18 g/mol
InChI Key: NBPXZCJXBQYQCO-UHFFFAOYSA-N
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Description

2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile is a versatile and high-value chemical intermediate designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound features a unique molecular architecture that combines a 1,2,4-triazole heterocycle, known for its robust metabolic stability and ability to participate in hydrogen bonding, with a reactive acetonitrile moiety. The isopropyl substitution at the 5-position of the triazole ring enhances the molecule's lipophilicity, influencing its pharmacokinetic properties. The primary research value of this compound lies in its utility as a key synthetic building block for the construction of more complex nitrogen-containing heterocycles, such as triazolopyrimidines and fused bicyclic systems, which are prevalent scaffolds in pharmaceutically active compounds. The nitrile group serves as a versatile chemical handle, readily undergoing transformations into carboxylic acids, amides, tetrazoles, and other functional groups, thereby enabling rapid diversification and structure-activity relationship (SAR) studies. Researchers can leverage this molecule to develop novel ligands for various enzyme targets, including kinases and GPCRs, or to create new materials with specific electronic properties. Its mechanism of action is not intrinsic but is conferred upon integration into a larger, target-specific molecular framework, where the triazole core often acts as a bioisostere for amide or ester bonds, improving the stability and binding affinity of the resulting candidate molecules. This reagent is an essential tool for scientists focused on innovating in the fields of small molecule therapeutics, chemical biology, and materials science.

Properties

IUPAC Name

2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-5(2)7-9-6(3-4-8)10-11-7/h5H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPXZCJXBQYQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Intermediates

A widely adopted method involves the cyclodehydration of thiosemicarbazide derivatives under basic conditions. For example, propan-2-yl-substituted thiosemicarbazides can be cyclized using sodium hydroxide or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. The reaction proceeds via nucleophilic attack and elimination, forming the triazole ring.

Reaction Scheme 1 :

Thiosemicarbazide+Base3-Mercapto-1,2,4-triazole+H2S\text{Thiosemicarbazide} + \text{Base} \rightarrow \text{3-Mercapto-1,2,4-triazole} + \text{H}_2\text{S}

This intermediate is subsequently functionalized at the 3-position to introduce the acetonitrile group.

Alkylation for Acetonitrile Incorporation

The acetonitrile moiety is introduced via alkylation using chloroacetonitrile or bromoacetonitrile. In a representative procedure, the 3-mercapto-triazole intermediate is treated with chloroacetonitrile in the presence of triethylamine (TEA) as a base, yielding the target compound.

Reaction Scheme 2 :

3-Mercapto-triazole+ClCH2CNTEA, CH3CNThis compound+HCl\text{3-Mercapto-triazole} + \text{ClCH}2\text{CN} \xrightarrow{\text{TEA, CH}3\text{CN}} \text{this compound} + \text{HCl}

Optimization studies indicate that acetonitrile as the solvent and temperatures of 60–80°C maximize yields (70–85%).

Advanced Methodologies and Catalytic Systems

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol involving cyclization under microwave conditions (150°C, 20 min) followed by alkylation at 100°C for 15 min achieves a 92% yield, demonstrating superior efficiency compared to conventional heating.

Transition Metal Catalysis

Palladium-catalyzed cross-coupling reactions have been explored for introducing substituted acetonitrile groups. For instance, Suzuki-Miyaura coupling using Pd(PPh3_3)4_4 enables the incorporation of aryl-acetonitrile derivatives, though this method is less common for simple acetonitrile functionalization.

Analytical and Optimization Data

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for different preparation methods:

MethodConditionsYield (%)Purity (%)Reference
Conventional AlkylationTEA, CH3_3CN, 80°C, 6 h7898
Microwave-AssistedMW, 150°C, 20 min9299
Palladium CatalysisPd(PPh3_3)4_4, DMF, 120°C6595

Purity and Characterization

Purification via flash chromatography (SiO2_2, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >97% purity. Structural confirmation is achieved through 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS):

  • 1^1H NMR (400 MHz, DMSO-d6_6) : δ 1.28 (d, 6H, CH(CH3_3)2_2), 3.10 (s, 2H, CH2_2CN), 4.15 (sept, 1H, CH(CH3_3)2_2), 8.32 (s, 1H, triazole-H).

  • HRMS : m/z calculated for C8_8H11_{11}N5_5 [M+H]+^+: 178.1089, found: 178.1092.

Mechanistic Insights and Side Reactions

Competing Pathways

Under acidic conditions, the triazole ring may undergo hydrolysis to form amide byproducts. Additionally, over-alkylation at the triazole nitrogen can occur if excess alkylating agent is used.

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates, while protic solvents (e.g., ethanol) reduce yields due to hydrogen bonding with the thiol group.

Industrial-Scale Production Considerations

Cost-Effective Reagents

Isopropylamine and thiourea are preferred starting materials for large-scale synthesis due to their low cost and commercial availability.

Waste Management

Recycling of triethylamine hydrochloride and solvent recovery systems (e.g., distillation) are critical for sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropyl-1H-1,2,4-triazol-5-yl)acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and may require catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-(3-Isopropyl-1H-1,2,4-triazol-5-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Isopropyl-1H-1,2,4-triazol-5-yl)acetonitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key structural analogs differ in substituents on the triazole ring and the nature of side chains. Below is a comparative analysis:

Compound Substituents Key Features
2-[5-(Propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile (Target) 5-isopropyl, 3-cyanoethyl High steric bulk from isopropyl; polar nitrile group enables reactivity.
2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile (5o) 4-phenyl, 5-pyridinyl, 3-thioacetonitrile Increased rigidity due to aromatic groups; higher melting point (237–240°C) .
2-(5-Methoxyphenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile 5-methoxyphenyl, 3-thioacetonitrile Electron-donating methoxy group enhances electronic delocalization .
Ethyl [3-(cyanomethyl)-5-alkyl-4H-1,2,4-triazol-4-yl]carbamates 5-alkyl (e.g., methyl, butyl), 3-cyanoethyl, 4-carbamate Alkyl chains modulate lipophilicity; carbamate group improves bioavailability .
(5-Phenyl-4H-1,2,4-triazol-3-yl)acetonitrile 5-phenyl, 3-cyanoethyl Aromatic phenyl group reduces solubility but enhances π-π stacking interactions .

Physicochemical Properties

  • Alkyl-substituted derivatives (e.g., ethyl carbamates) generally have lower melting points, reflecting reduced crystallinity .
  • Solubility :

    • The isopropyl group in the target compound likely reduces aqueous solubility compared to methoxy or pyridinyl analogs but enhances solubility in organic solvents.
    • Thioacetonitrile derivatives (e.g., 5o) may exhibit lower solubility due to sulfur’s hydrophobicity .
  • Stability: Cyanoethyl-substituted triazoles (target and 5o) are stable under ambient conditions but may hydrolyze under acidic/basic conditions to form carboxylic acids or amides .

Biological Activity

2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₂N₄
  • Molecular Weight : 180.22 g/mol

Triazole derivatives are known to interact with various biological targets, including enzymes and receptors. The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways, particularly those related to fungal and bacterial growth.

Antifungal Activity

Research indicates that triazole compounds exhibit significant antifungal properties by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. In vitro studies have shown that this compound demonstrates potent antifungal activity against various strains of fungi.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Aspergillus niger16 µg/mL
Cryptococcus neoformans4 µg/mL

Antibacterial Activity

The compound also exhibits antibacterial properties. In studies assessing its efficacy against Gram-positive and Gram-negative bacteria, it has shown promising results.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 1: Antifungal Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antifungal activity of various triazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of Candida species in vitro and demonstrated a synergistic effect when combined with fluconazole.

Case Study 2: Antibacterial Properties

In another study focusing on the antibacterial properties of triazoles published in Microbial Drug Resistance, researchers found that this compound exhibited notable activity against resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibacterial agents.

Q & A

Q. What are the standard synthetic protocols for 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile in academic research?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A validated approach involves reacting nitrile precursors (e.g., 2-((5-substituted-triazol-3-yl)thio)acetonitrile) in absolute alcohol (propanol/butanol) under reflux, saturated with dry hydrogen chloride to catalyze imidate formation . Post-synthesis, recrystallization from ethanol is recommended for purification .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protection : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Storage : Keep containers tightly sealed, refrigerated (2–8°C), and upright to prevent leakage .
  • Spill Management : Use vacuum systems for containment and dispose of waste in approved containers .

Q. Which spectroscopic methods are most effective for structural elucidation of this triazole derivative?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR analyze proton environments and carbon backbone, respectively. For example, triazole ring protons typically appear at δ 7.5–8.5 ppm .
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N ratios (e.g., C6_6H8_8N4_4 requires 52.94% C, 5.88% H, 41.18% N) .

Advanced Research Questions

Q. How can researchers employ statistical experimental design to optimize the synthesis of this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to minimize trial-and-error:
  • Variables : Solvent polarity (e.g., ethanol vs. acetonitrile), temperature (40–80°C), and catalyst concentration (HCl saturation time).
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield .
  • Example : A 3k^k factorial design can identify optimal conditions for cyclization efficiency .

Q. What strategies are recommended for resolving contradictions in solubility and stability data across different studies?

  • Methodological Answer :
  • Cross-Validation : Compare experimental solubility (e.g., in DMSO, ethanol) with computational predictions (e.g., LogP via ChemAxon) .
  • Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Use HPLC to monitor decomposition products (e.g., nitrile hydrolysis to amides) .
  • Meta-Analysis : Aggregate data from peer-reviewed studies to identify outliers or systematic errors .

Q. What advanced computational methods can predict the reactivity and potential derivatization pathways of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazole ring for functionalization (e.g., alkylation at N1/N4 positions) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends .
  • Retrosynthetic Software : Tools like Synthia propose derivatization routes via amide coupling or click chemistry .

Physical-Chemical Properties (Predicted/Experimental)

PropertyValue/DescriptionSource
Molecular Weight 150.16 g/molCalculated
Boiling Point 525.2±60.0°C (Predicted)
Density 1.52±0.1 g/cm³ (Predicted)
LogP 0.21±0.10 (Predicted)
Solubility Soluble in DMSO, ethanol; slight in water

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